Methyl DL-methionate

Descripción general

Descripción

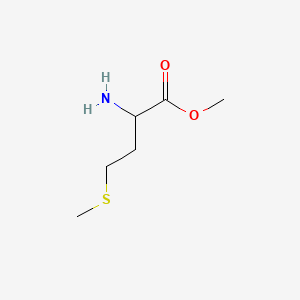

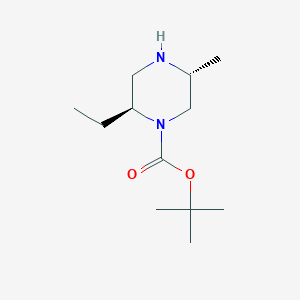

Methyl DL-methionate, also known as α-Methyl-DL-Methionine, is a methionine antagonist . It is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon . This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .

Synthesis Analysis

DL-Methionine is mainly produced by chemical synthesis from methyl mercaptan, acrolein, and hydrogen cyanide . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis

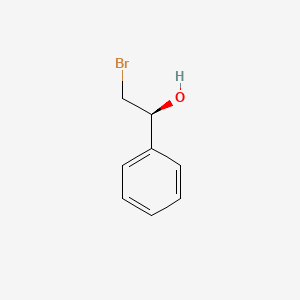

The molecular formula of this compound is C6H13NO2S . The molecular weight is 163.24 . The IUPAC Standard InChI is InChI=1S/C5H11NO2S/c1-9-3-2-4 (6)5 (7)8 .Chemical Reactions Analysis

This compound is used in studies involving methionine sulfoximine and its connection to seizures . It is also used in fermentation studies .Physical and Chemical Properties Analysis

This compound is a white, crystalline powder . It is sparingly soluble in water and very slightly soluble in ethanol . It dissolves in dilute acids and in dilute solutions of the alkali hydroxides .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Evonik will build a methyl mercaptan plant at its site in Mobile, Alabama in the U.S. Methyl mercaptan is an intermediate in the production of MetAMINO® (DL-methionine) and is currently sourced from third parties . This backward integration step strengthens Evonik’s site in Mobile as a global, best-in-class methionine hub for reliable and cost-optimized supply to North and South American markets .

Propiedades

Número CAS |

21691-49-6 |

|---|---|

Fórmula molecular |

C6H13NO2S |

Peso molecular |

163.24 g/mol |

Nombre IUPAC |

methyl 2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3 |

Clave InChI |

UIHPNZDZCOEZEN-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(CCSC)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8815108.png)